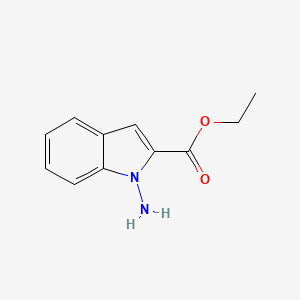

ethyl 1-amino-1H-indole-2-carboxylate

Description

Overview of the Indole (B1671886) Heterocycle's Significance in Organic and Medicinal Chemistry

The indole is an aromatic heterocyclic organic compound consisting of a benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring. This bicyclic structure is a privileged scaffold, meaning it is a molecular framework that appears frequently in biologically active compounds. Its significance is underscored by its presence in a vast array of natural products, including the essential amino acid tryptophan and its metabolites like the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.govnih.gov

In the realm of medicinal chemistry, the indole nucleus is one of the most important building blocks in drug discovery. nih.gov Its unique structure allows it to mimic peptides and bind to various biological receptors, leading to a wide spectrum of pharmacological activities. nih.gov Consequently, indole derivatives have been successfully developed into drugs for treating a range of conditions, including cancer (e.g., Vincristine), inflammation, microbial infections, and neurological disorders. nih.govresearchgate.netmdpi.com The versatility of the indole ring allows for functionalization at multiple positions, enabling chemists to fine-tune the steric and electronic properties of molecules to achieve desired biological effects. mdpi.comacs.org

Contextualization of Indole-2-carboxylate (B1230498) Derivatives in Contemporary Research

Among the vast family of indole derivatives, those featuring a carboxylate group at the 2-position have garnered considerable interest. Ethyl indole-2-carboxylate, the parent compound to the subject of this article, is a key intermediate in organic synthesis. chemimpex.com It serves as a versatile precursor for creating more complex molecules with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. chemimpex.com

Recent research has highlighted the potential of indole-2-carboxylic acid derivatives as potent inhibitors of crucial viral enzymes. Several studies have focused on designing and synthesizing these derivatives as novel HIV-1 integrase strand transfer inhibitors (INSTIs). researchgate.netrsc.org In this context, the indole-2-carboxylic acid core acts as a metal-chelating group that can bind to magnesium ions in the active site of the integrase enzyme, thereby inhibiting its function and disrupting the viral life cycle. sigmaaldrich.com Further research has explored these derivatives as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes implicated in tumor immune escape, making them promising targets for cancer immunotherapy.

Research Rationale and Scope for Ethyl 1-Amino-1H-indole-2-carboxylate

While the parent compound, ethyl 1H-indole-2-carboxylate, and its various C-substituted derivatives are well-documented, specific research into This compound is notably scarce in the available scientific literature. This particular molecule is an N-amino indole, where an amino group is directly attached to the nitrogen atom of the indole ring.

The rationale for investigating such a compound stems from the profound impact that N-substitution can have on the chemical and biological properties of the indole scaffold. The introduction of an amino group at the N-1 position would significantly alter the electronic nature of the heterocycle, potentially influencing its reactivity, binding affinities with biological targets, and metabolic stability. The N-amino group could serve as a handle for further derivatization or act as a key pharmacophoric feature.

Therefore, the study of this compound represents an unexplored niche within indole chemistry. The research scope would logically involve developing a synthetic pathway to this novel compound, characterizing its physicochemical and spectroscopic properties, and evaluating its potential in medicinal chemistry, perhaps as a new scaffold for antiviral or anticancer agents, drawing inspiration from the established activities of other indole-2-carboxylate derivatives. The lack of existing data makes it a target for foundational chemical research.

Physicochemical and Spectroscopic Data

As specific experimental data for this compound is not available in the surveyed literature, the properties of its well-characterized parent compound, ethyl 1H-indole-2-carboxylate , are provided for context and as a baseline for potential future comparative studies.

Properties of Ethyl 1H-indole-2-carboxylate

| Property | Value | References |

| Molecular Formula | C₁₁H₁₁NO₂ | chemimpex.com |

| Molecular Weight | 189.21 g/mol | chemimpex.com |

| Appearance | Off-white to light yellow powder/solid | chemimpex.com |

| Melting Point | 122-125 °C | sigmaaldrich.com |

| CAS Number | 3770-50-1 | chemimpex.com |

Synthesis and Reactivity

Synthetic Approaches to the Indole-2-Carboxylate Scaffold

The synthesis of the core ethyl 1H-indole-2-carboxylate structure is well-established. A common and effective method is the Fischer indole synthesis, which involves the reaction of a phenylhydrazone with an acid catalyst. Specifically, it can be prepared from the reductive cyclization of the potassium salt of ethyl o-nitrophenylpyruvate using a platinum catalyst in acetic acid. orgsyn.org Following the reaction, the product precipitates as a solid upon the addition of water. orgsyn.org

Alternative methods include the esterification of 1H-indole-2-carboxylic acid. One reported procedure involves dissolving the carboxylic acid in thionyl chloride to form the acyl chloride intermediate, which is then reacted with ethanol (B145695) to yield the final ester product. researchgate.net

Hypothetical Synthesis of this compound

The synthesis of the target compound, this compound, would require N-amination of the pre-formed ester. General methods for the N-amination of heterocycles often involve reacting the N-anion (formed by deprotonation with a strong base) with an electrophilic aminating agent such as a chloramine (B81541) derivative or an oxaziridine. A plausible route would start with ethyl 1H-indole-2-carboxylate, deprotonate the indole nitrogen with a base like sodium hydride, and then quench the resulting anion with an aminating agent like O-(diphenylphosphinyl)hydroxylamine. This approach, however, would need to be empirically tested and optimized.

Reactivity of the Indole-2-Carboxylate Scaffold

Ethyl 1H-indole-2-carboxylate undergoes reactions typical for indoles and esters. The indole nitrogen can be readily alkylated or arylated under basic conditions. For instance, reaction with allyl bromide or benzyl (B1604629) bromide in the presence of potassium hydroxide (B78521) affords the corresponding N-alkylated products. mdpi.com The ester group can be hydrolyzed to the corresponding carboxylic acid under basic conditions or converted to a hydrazide via hydrazinolysis, which can then be used to synthesize other heterocyclic systems. researchgate.net The indole ring itself is susceptible to electrophilic substitution, primarily at the C3-position. orgsyn.org The introduction of an N-amino group would be expected to modify this reactivity profile, potentially influencing the regioselectivity of further substitutions.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

ethyl 1-aminoindole-2-carboxylate |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-11(14)10-7-8-5-3-4-6-9(8)13(10)12/h3-7H,2,12H2,1H3 |

InChI Key |

GLVTUSGXCGEZGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2N1N |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization of Ethyl 1 Amino 1h Indole 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

No published NMR data for ethyl 1-amino-1H-indole-2-carboxylate could be located.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis (ESI-HRMS, LRMS)

No published mass spectrometry data for this compound could be located.

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

No published X-ray diffraction data for this compound could be located.

Molecular Conformation and Geometry Analysis

This analysis is contingent on X-ray diffraction data, which is not available.

Crystal Packing Architecture and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

This analysis is contingent on X-ray diffraction data, which is not available.

Chemical Reactivity and Derivatization Pathways of Ethyl 1 Amino 1h Indole 2 Carboxylate

Reactivity of the 1-Amino Group

The 1-amino group, being a primary amine directly attached to the indole (B1671886) ring's nitrogen, is a key site for derivatization. Its reactivity is influenced by the electronic properties of the indole system.

N-Acylation, N-Alkylation, and Condensation Reactions

While specific literature on the N-acylation, N-alkylation, and condensation of ethyl 1-amino-1H-indole-2-carboxylate is not extensively available, the reactivity can be inferred from the general behavior of N-aminoindoles and related structures.

N-Acylation: The 1-amino group is expected to undergo acylation with reagents like acid chlorides or anhydrides. This reaction would lead to the formation of N-(2-(ethoxycarbonyl)-1H-indol-1-yl)amides. The general N-acylation of the indole nitrogen itself, a related transformation, often requires specific conditions, such as the use of a strong base or a phase-transfer catalyst, to deprotonate the indole nitrogen before acylation. clockss.org

N-Alkylation: Alkylation of the 1-amino group would introduce alkyl substituents, forming secondary or tertiary amines at the N-1 position. Similar to acylation, this would likely require a base to facilitate the reaction with an alkyl halide.

Condensation Reactions: The primary amino group can participate in condensation reactions with aldehydes and ketones to form the corresponding imines (Schiff bases). These reactions are fundamental in building more complex molecular scaffolds. For instance, the hydrazide derivative of the related ethyl 1H-indole-2-carboxylate readily condenses with various aldehydes and ketones. mdpi.comresearchgate.net

Transformations of the Ethyl Ester Functionality at C-2

The ethyl ester at the C-2 position is a versatile handle for a range of chemical modifications, including hydrolysis, transesterification, amidation, and hydrazinolysis. These reactions are well-documented for the closely related compound, ethyl 1H-indole-2-carboxylate.

Hydrolysis to the Carboxylic Acid

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 1-amino-1H-indole-2-carboxylic acid, under either acidic or basic conditions. Alkaline hydrolysis is a common method for this transformation in indole esters. orgsyn.orgmdpi.com This conversion is a key step for further derivatization, such as amide bond formation.

Table 1: Conditions for Hydrolysis of Related Indole Esters

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Ethyl 1H-indole-2-carboxylate | Ethanolic NaOH, reflux | 1H-Indole-2-carboxylic acid | mdpi.com |

Transesterification Reactions

Transesterification involves the exchange of the ethyl group of the ester with another alcohol. This reaction is typically catalyzed by an acid or a base. For example, treating ethyl 1H-indole-2-carboxylate with sodium methoxide (B1231860) in methanol (B129727) results in the formation of methyl 1H-indole-2-carboxylate. mdpi.com This method allows for the modification of the ester group to suit specific synthetic needs or to alter the physical properties of the molecule.

Table 2: Transesterification of Ethyl 1H-indole-2-carboxylate

| Reagent | Solvent | Product | Reference |

|---|

Amidation and Hydrazinolysis of the Ester Group

The conversion of the C-2 ester into amides or hydrazides opens up significant pathways for creating new derivatives with potential biological activities.

Amidation: The ester can be converted to an amide, though this often proceeds via the carboxylic acid. The corresponding carboxylic acid can be coupled with various amines using standard peptide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to form a wide array of N-substituted indole-2-carboxamides. nih.govmdpi.com Direct conversion from the ester is also possible but can be less efficient.

Hydrazinolysis: The reaction of the ethyl ester with hydrazine (B178648) hydrate (B1144303) is a straightforward method to produce the corresponding carbohydrazide (B1668358). mdpi.comresearchgate.net This reaction is typically carried out in an alcohol solvent. The resulting 1-amino-1H-indole-2-carbohydrazide is a valuable intermediate, as the hydrazide moiety can be further reacted, for example, with aldehydes, ketones, or isothiocyanates to form hydrazones and other heterocyclic systems. mdpi.comresearchgate.netresearchgate.net

Table 3: Products from Hydrazinolysis of Ethyl 1H-indole-2-carboxylate

| Reagent | Product | Reference |

|---|

Electrophilic and Nucleophilic Substitution Reactions on the Indole Ring System

The indole ring is characterized as a π-excessive heterocycle, which makes it highly susceptible to electrophilic attack. The regioselectivity of these reactions is largely dictated by the electronic properties of the substituents on the ring.

The C-3 position of the indole nucleus is the most electron-rich and, therefore, the most nucleophilic site, making it the preferred location for electrophilic substitution. The presence of the N-amino group at the N-1 position further enhances the electron density within the pyrrole (B145914) moiety, strongly activating the C-3 position for attack by electrophiles. While the ethyl carboxylate group at C-2 is electron-withdrawing and tends to deactivate the ring, the activating effect of the N-amino group is generally dominant, directing substitution to C-3.

Common electrophilic substitution reactions that demonstrate this regioselectivity include the Vilsmeier-Haack and Mannich reactions.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto an activated aromatic ring. researchgate.net When applied to this compound, the Vilsmeier reagent (formed from phosphorus oxychloride and a substituted formamide (B127407) like DMF) would be attacked by the nucleophilic C-3 position. researchgate.netnih.gov Subsequent hydrolysis of the resulting iminium ion intermediate would yield ethyl 1-amino-3-formyl-1H-indole-2-carboxylate. nih.gov

Mannich Reaction: The Mannich reaction is a three-component condensation that results in the aminoalkylation of an acidic proton. arkat-usa.org In the context of the indole scaffold, it involves an electrophilic iminium ion (generated in situ from formaldehyde (B43269) and a secondary amine) being attacked by the C-3 position. arkat-usa.org This pathway leads to the formation of a C-3 substituted gramine (B1672134) derivative, which is a valuable synthetic intermediate for more complex indole alkaloids.

The expected outcomes of these regioselective functionalizations are summarized in the table below.

| Reaction Type | Reagents | Expected Product at C-3 |

| Vilsmeier-Haack | 1. POCl₃, DMF2. H₂O | Formyl group (-CHO) |

| Mannich | CH₂O, R₂NH | Aminomethyl group (-CH₂NR₂) |

Direct electrophilic substitution on the benzene (B151609) portion (the carbocyclic moiety) of the indole ring is significantly more challenging than substitution at the C-3 position. The higher nucleophilicity of the pyrrole ring directs most electrophiles away from the benzene ring. However, functionalization at these positions is possible, often requiring harsher conditions or alternative synthetic strategies when the C-3 position is blocked.

One advanced strategy for accessing the benzenoid positions involves the generation of highly reactive aryne intermediates, known as indolynes. nih.gov For example, 4,5-, 5,6-, and 6,7-indolynes can be generated from corresponding dihalo-indoles. These intermediates can then undergo cycloaddition reactions, such as with furan (B31954) derivatives, to yield annulated products functionalized on the benzene ring. nih.gov This approach bypasses the challenges of direct electrophilic substitution and provides a route to complex, 6,7-annulated indole libraries. nih.gov

Cycloaddition and Heteroannulation Reactions involving the Indole Scaffold

Cycloaddition reactions offer a powerful, atom-economical method for constructing cyclic and polycyclic systems. wikipedia.org The C-2/C-3 double bond of the indole nucleus can participate in these reactions, acting either as a dienophile in [4+2] cycloadditions or as a dipolarophile in [3+2] cycloadditions. nih.govnumberanalytics.com

[4+2] Cycloaddition (Diels-Alder Type Reactions): In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com Given the electron-withdrawing nature of the ethyl carboxylate group at the C-2 position, this compound is expected to behave as a dienophile. The C2-C3 π-bond can react with electron-rich dienes to form tetrahydrocarbazole derivatives. This reactivity has been observed in related systems, such as 2- and 3-nitroindoles, which readily undergo Diels-Alder reactions to form carbazoles. researchgate.net

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This class of reactions involves a 1,3-dipole reacting with a dipolarophile to form a five-membered heterocyclic ring. numberanalytics.comuchicago.edu The C2-C3 double bond of the indole can serve as the dipolarophile, reacting with various 1,3-dipoles such as azides, nitrones, or nitrile oxides. This approach provides a direct route to complex, fused pyrrolo[3,4-b]indole (B14762832) ring systems.

| Cycloaddition Type | Indole Role | Reactant Partner | Product Type |

| [4+2] Diels-Alder | Dienophile | Electron-rich diene | Fused six-membered ring (e.g., Tetrahydrocarbazole) |

| [3+2] Dipolar | Dipolarophile | 1,3-dipole (e.g., azide, nitrone) | Fused five-membered ring (e.g., Pyrroloindole) |

Formation of Complex Polyfunctional Indole Derivative Systems

This compound is a versatile building block for the synthesis of more complex, polyfunctional indole derivatives and fused heterocyclic systems. Its inherent functionalities—the nucleophilic C-3 position, the reactive N-amino group, and the modifiable C-2 ester—can all be exploited.

One powerful strategy for rapidly increasing molecular complexity is through multicomponent reactions (MCRs). arkat-usa.orgacs.orgresearchgate.net These one-pot processes combine three or more reactants to form a product that incorporates portions of all starting materials. nih.gov The indole C-3 position can act as the nucleophilic component in MCRs, reacting with electrophiles generated in situ to construct diverse molecular scaffolds. nih.gov

Furthermore, the N-amino and C-2 ester groups serve as synthetic handles for building fused ring systems. The ester can be converted to a carbohydrazide via hydrazinolysis. mdpi.comresearchgate.net This hydrazide derivative is a key intermediate that can be condensed with various carbonyl compounds or used in heterocyclization reactions to form fused thiazoles, pyrimidines, or other heterocyclic rings. mdpi.comresearchgate.netmetu.edu.tr Similarly, the N-amino group itself can act as a binucleophile. Drawing parallels from the chemistry of 4-aminoindoles, which can act as 1,4-bisnucleophiles in three-component reactions, the N-amino group of the title compound could participate in condensation and cyclization cascades to yield novel fused tricyclic indole systems. rsc.org These strategies enable the transformation of the simple indole starting material into elaborate polycyclic structures of significant chemical interest. researchgate.netnih.govresearchgate.net

Computational Chemistry and Theoretical Studies of Ethyl 1 Amino 1h Indole 2 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to predict molecular structure, stability, and reactivity.

For a molecule like ethyl 1-amino-1H-indole-2-carboxylate, DFT calculations, particularly using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry. researchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles.

Further analysis involves the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. tandfonline.com A smaller gap suggests the molecule is more polarizable and reactive. Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution and intramolecular interactions. tandfonline.com

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations This table is illustrative and based on typical values for similar heterocyclic compounds.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

Conformational Analysis and Potential Energy Surface Mapping

The ethyl carboxylate and amino groups in this compound are flexible, allowing the molecule to adopt various conformations. Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of the molecule.

By systematically rotating the rotatable bonds (e.g., the C-C and C-O bonds of the ethyl ester group and the N-N bond of the amino group) and calculating the potential energy at each step, a potential energy surface (PES) can be mapped. This process identifies local and global energy minima, which correspond to stable and the most stable conformers, respectively. These studies are crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific low-energy conformation that fits into a receptor's binding site.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The simulation would track the trajectory of each atom over a period of nanoseconds or microseconds. This data can be used to:

Analyze conformational flexibility and the transitions between different conformers.

Study the interaction and stability of the molecule with its solvent environment.

Investigate how the molecule interacts with a biological target, such as a protein, revealing the stability of the binding pose and key intermolecular interactions over time. mdpi.com In studies of related N-arylsulfonyl-indole-2-carboxamide derivatives, MD simulations have been used to confirm that inhibitors can bind stably to their target enzyme in dynamic conditions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For indole (B1671886) derivatives, 2D and 3D-QSAR models have been developed to understand how different structural features influence their therapeutic effects. mdpi.commdpi.com

To build a QSAR model for a series of analogs of this compound, one would:

Synthesize and test a library of related compounds for a specific biological activity (e.g., enzyme inhibition).

Calculate a set of molecular descriptors for each compound, which quantify various physicochemical properties (e.g., lipophilicity, electronic properties, steric factors).

Use statistical methods to build a mathematical equation linking the descriptors to the observed biological activity.

The resulting QSAR model can predict the activity of new, unsynthesized compounds and provide insights into the key molecular features required for high potency. For example, a model might reveal that increased hydrophobicity at a certain position or the presence of a hydrogen bond donor at another is crucial for activity. mdpi.com

Molecular Docking and Molecular Recognition Studies with Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential for understanding the molecular basis of a drug's mechanism of action. nih.gov

In a docking study involving this compound, the molecule would be computationally placed into the active site of a target protein. A scoring function would then be used to estimate the binding affinity and identify the most likely binding pose. nih.gov The results can reveal:

The specific amino acid residues in the receptor that interact with the ligand.

The types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

A structural hypothesis for the molecule's biological activity, guiding further drug design efforts.

Studies on related indole-2-carboxamide derivatives have successfully used molecular docking to elucidate binding modes with enzymes, showing critical hydrogen bonds and interactions with specific residues like Met18, Gly21, and Leu30. mdpi.comnih.gov

Table 2: Example of Molecular Docking Results for an Indole Derivative with a Kinase Target This table is illustrative of typical data obtained from docking studies.

| Parameter | Observation |

|---|---|

| Binding Energy | -8.5 kcal/mol |

| Hydrogen Bonds | Indole N-H with backbone carbonyl of Glu190 |

| Carboxylate O with side chain of Lys191 | |

| Hydrophobic Interactions | Indole ring with Leu30, Val916 |

Mechanistic Investigations of Biological Activities of Ethyl 1 Amino 1h Indole 2 Carboxylate Analogues

Target Identification and Mechanism of Action Studies

The indole (B1671886) nucleus is a prominent scaffold in numerous natural and synthetic molecules that exhibit significant biological activity. nih.gov Analogues of ethyl 1-amino-1H-indole-2-carboxylate, which feature the indole-2-carboxylate (B1230498) core, have been the subject of extensive research to elucidate their mechanisms of action across various biological targets. These investigations have revealed that these compounds can interact with a range of enzymes and receptors, modulate oxidative stress, and chelate metal ions, contributing to their diverse pharmacological profiles.

Derivatives of the indole-2-carboxylate scaffold have been identified as potent inhibitors of several classes of enzymes, playing crucial roles in various pathological conditions.

Kinases: The indole skeleton is a well-established structure in the development of kinase inhibitors for anticancer therapy. nih.gov Indole-based compounds can function as inhibitors of oncogenic protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov Furthermore, ethyl 1H-indole-2-carboxylate derivatives have been reported as potential cellular inhibitors of kinases. nih.gov For instance, certain ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives have shown promising inhibitory activity against Glycogen Synthase Kinase-3β (GSK-3β), an enzyme implicated in diseases like Alzheimer's and diabetes mellitus. researchgate.net

Integrases: Indole-2-carboxylic acid derivatives have emerged as a promising scaffold for the development of HIV-1 integrase inhibitors. nih.govrsc.org Integrase is a key enzyme in the life cycle of HIV-1, and its inhibition can effectively impair viral replication. nih.govrsc.org Studies have shown that the indole nucleus can chelate with two Mg²⁺ ions within the active site of the integrase enzyme. nih.govrsc.orgresearchgate.net Through structural optimization, a series of indole-2-carboxylic acid derivatives were synthesized, with some compounds showing marked inhibitory effects. For example, compound 20a (6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acid) was found to be a potent inhibitor with an IC₅₀ value of 0.13 μM. mdpi.com The introduction of a halogenated benzene (B151609) ring at the C6 position and a long branch at the C3 position of the indole core were found to significantly increase the inhibitory activity against HIV-1 integrase. mdpi.com

Table 1: HIV-1 Integrase Inhibitory Activity of Selected Indole-2-Carboxylic Acid Analogues

| Compound | Description | IC₅₀ (μM) | Source |

|---|---|---|---|

| 1 | Indole-2-carboxylic acid | 32.37 | nih.gov |

| 17a | 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((4-(trifluoromethyl)benzyl)oxy)methyl)-1H-indole-2-carboxylic acid | 3.11 | nih.govresearchgate.net |

| 17b | 6-((2,4-difluorophenyl)amino)-3-(((4-(trifluoromethyl)benzyl)oxy)methyl)-1H-indole-2-carboxylic acid | 0.39 | mdpi.com |

| 20a | 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acid | 0.13 | mdpi.com |

| 20b | 6-((2,4-difluorophenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acid | 0.64 | mdpi.com |

Ureases: Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov This activity is associated with various infectious diseases. nih.gov Indole-based derivatives have been investigated as urease inhibitors. In one study, a series of indole-based compounds bearing an (E)-N′-benzylidene-acetohydrazide moiety were synthesized and evaluated. acs.org Many of these compounds showed greater urease inhibitory activity than the standard inhibitor thiourea (B124793) (IC₅₀ = 21.86 μM), with IC₅₀ values ranging from 0.60 to 30.90 μM. The most potent analogue in this series featured a 3,4-dihydroxy substitution on the terminal phenyl ring. acs.org

Analogues based on the indole-2-carboxamide scaffold, derived from indole-2-carboxylates, are well-documented as allosteric modulators of the cannabinoid type 1 (CB1) receptor. acs.orgacs.org The CB1 receptor is a G-protein coupled receptor (GPCR) abundantly expressed in the central nervous system. acs.orgacs.org Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's response to endogenous ligands. acs.org

Structure-activity relationship (SAR) studies have identified key structural features of indole-2-carboxamides necessary for allosteric modulation of the CB1 receptor. acs.orgacs.org These include an electron-withdrawing group at the C5-position of the indole ring, a specific chain length at the C3-position, and the nature of the amino substituent on a phenyl ring attached to the carboxamide nitrogen. acs.orgacs.org These modifications significantly impact both the binding affinity (K₈) for the allosteric site and the binding cooperativity (α), which measures how the allosteric modulator affects the binding of the orthosteric ligand. acs.orgacs.org

For example, ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide) is a prototypical negative allosteric modulator. nih.govnih.gov Optimization of this scaffold led to the identification of more potent modulators. Compound 12d (5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide) was identified as a potent positive allosteric modulator with a K₈ of 259.3 nM and a high binding cooperativity factor (α) of 24.5. acs.orgacs.org Another analogue, 12f (5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide), exhibited one of the lowest K₈ values reported for a CB1 allosteric modulator at 89.1 nM. acs.orgacs.org

Table 2: CB1 Receptor Allosteric Modulatory Parameters for Selected Indole-2-Carboxamide Analogues

| Compound | Description | K₈ (nM) | Cooperativity (α) | Source |

|---|---|---|---|---|

| ORG27569 (1) | 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide | 259 | 6.9 | acs.org |

| 11j | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide | 167.3 | 16.55 | nih.govnih.gov |

| 12d | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide | 259.3 | 24.5 | acs.orgacs.org |

| 12f | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide | 89.1 | 12.0 | acs.orgacs.org |

These compounds typically act as negative allosteric modulators of agonist-induced G-protein coupling but can also function as positive allosteric modulators of agonist binding. acs.orgnih.gov

Indole derivatives are known to possess antioxidant properties, which are crucial in counteracting cellular damage caused by reactive oxygen species (ROS). nih.gov The antioxidant activity of these compounds can be attributed to several mechanisms, including single electron transfer (SET), hydrogen atom transfer (HAT), and free radical scavenging. nih.govnih.gov

The indole structure itself is an active redox center. nih.gov The heterocyclic nitrogen atom has a free electron pair that can be delocalized within the aromatic system, which is important for the antioxidant activity. nih.gov The mechanism of radical scavenging by indole derivatives can involve two primary pathways:

Single Electron Transfer (SET): A single electron is transferred from the nitrogen atom to the radical, forming a cation radical on the indole nitrogen. nih.gov

Hydrogen Atom Transfer (HAT): The N-H group of the indole ring can donate a hydrogen atom to a radical, resulting in the formation of a resonance-stabilized indolyl radical. nih.gov

The antioxidant potential of C-3 substituted indole derivatives has been evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging. Studies have shown that certain substitutions at the C-3 position can significantly enhance antiradical activity compared to the parent compound gramine (B1672134). nih.gov

The ability of indole derivatives to chelate metal ions is another important mechanism contributing to their biological effects. nih.govresearchgate.netmdpi.com Metal chelation can play a role in both enzyme inhibition and antioxidant activity. nih.govnih.gov

In the context of HIV-1 integrase inhibition, the indole-2-carboxylic acid scaffold has been observed to chelate the two essential Mg²⁺ ions in the enzyme's active site. nih.govrsc.orgresearchgate.net This bis-bidentate chelation prevents the enzyme from carrying out its function of integrating viral DNA into the host genome. The presence of a free carboxyl group at the C2 position enhances this chelation and significantly improves inhibitory activity. mdpi.com

Furthermore, indole-phenolic compounds have demonstrated metal-chelating properties for other biologically relevant ions, including copper (Cu²⁺), iron (Fe²⁺, Fe³⁺), and zinc (Zn²⁺). mdpi.com By sequestering these metal ions, which can participate in the generation of ROS via Fenton-like reactions, these compounds can exert an antioxidant effect. nih.govmdpi.com The synthesis of tris-indole compounds has also been explored with the goal of creating potential metal chelators. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Elucidation

Understanding the relationship between the chemical structure of this compound analogues and their biological activity is critical for designing more potent and selective therapeutic agents. SAR studies have focused on modifications at various positions of the indole ring and its substituents.

Modifications at the N-1 position of the indole ring can significantly impact the biological activity of indole-2-carboxylate and its derivatives. The hydrogen atom of the N-H group in the unsubstituted indole ring often participates in crucial hydrogen bonding interactions with biological targets. nih.gov For example, the crystal structure of ethyl 1H-indole-2-carboxylate shows that the indole N-H group forms hydrogen bonds with the keto oxygen of an adjacent molecule. nih.gov

While specific SAR studies on the 1-amino group of this compound are not extensively detailed in the available literature, the effects of other N-1 substitutions provide valuable insight into the role of this position.

N-Alkylation: The alkylation of the indole nitrogen is a common modification. Studies on ethyl 1H-indole-2-carboxylate show that replacing the N-H proton with alkyl or benzyl (B1604629) groups can be achieved under basic conditions. mdpi.com The disappearance of the N-H proton signal in NMR analysis confirms successful N-alkylation. mdpi.com Such modifications can alter the compound's lipophilicity, steric profile, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.

Replacement of Side Chains: In a study of indole derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (Icmt), replacing an acetamide (B32628) side chain with tertiary amino groups was a key modification that led to analogues with greater antiproliferative activity and potentially improved pharmacokinetic profiles due to lower lipophilicity. nih.gov Although this modification was not at the N-1 position of the indole ring, it highlights the significant impact that introducing amino functionalities can have on the biological properties of indole-containing compounds.

Impact of C-2 Carboxylate and Other Indole Substituents on Activity and Selectivity

The biological activity and selectivity of indole-based compounds are profoundly influenced by the nature and position of substituents on the indole scaffold. The C-2 carboxylate group, a key feature of the parent compound, and modifications at other positions, such as C-3, C-5, and N-1, are critical determinants of the molecule's interaction with biological targets. Structure-activity relationship (SAR) studies have elucidated how these modifications can tune the potency and specificity of these analogues for various targets, including enzymes and receptors.

For instance, in the development of HIV-1 integrase strand transfer inhibitors (INSTIs), the indole-2-carboxylic acid scaffold has been identified as a promising starting point. nih.gov Optimization studies revealed that introducing substituents at the C-3 position could significantly enhance inhibitory activity. The introduction of long-chain aryl groups, such as p-trifluorophenyl or o-fluorophenyl, at the C-3 position of the indole core was found to improve the activity by up to 6.5-fold compared to the unsubstituted parent compound. mdpi.com This suggests that the C-3 position can be modified to exploit hydrophobic pockets within the enzyme's active site. nih.gov

Similarly, modifications to the C-5 position of the indole ring have been shown to be crucial for modulating the activity of 1H-indole-2-carboxamide derivatives as cannabinoid receptor 1 (CB1) allosteric modulators. The presence of a chloro or fluoro group at the C-5 position, combined with short alkyl groups at C-3, was found to enhance the modulatory potency. nih.gov One of the most potent compounds identified in a series had an IC₅₀ value of 79 nM, representing a significant improvement over the parent compounds. nih.gov In another context, studies on ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives as potential inhibitors of GSK-3β have also highlighted the importance of the C-5 substituent. researchgate.netasianpubs.org

The N-1 position of the indole ring is another key site for modification. Alkylation at this position can significantly alter the compound's properties. For example, the synthesis of N-alkylated indole-2-carboxylates, such as 1-allyl-1H-indole-2-carboxylic acid and 1-benzyl-1H-indole-2-carboxylic acid, has been successfully achieved, allowing for the exploration of how these groups affect biological interactions. mdpi.com The indole-2-carboxamide functional group itself is a critical pharmacophore, known to participate in hydrogen bonding and other key interactions with biological targets. arkat-usa.org The conversion of the C-2 carboxylic acid to various amides is a common strategy to improve cell permeability and target engagement. eurjchem.commdpi.com

These findings underscore the importance of systematic modification of the indole scaffold to optimize biological activity. The interplay between substituents at the C-2, C-3, C-5, and N-1 positions allows for the fine-tuning of a compound's pharmacological profile.

Table 1: Structure-Activity Relationship of Selected Indole-2-Carboxylate Analogues This table is interactive. You can sort the data by clicking on the column headers.

| Compound Class | C-2 Modification | C-3 Substituent | C-5 Substituent | Biological Target | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Indole-2-carboxylic acid | -COOH | o-fluorophenyl | Bromo | HIV-1 Integrase | Introduction of aryl group at C-3 significantly improved activity (IC₅₀ = 0.13 µM). | mdpi.com |

| 1H-indole-2-carboxamide | -CONH-R | Methyl | Chloro | CB1 Receptor | Short alkyl groups at C-3 and chloro at C-5 enhanced negative allosteric modulation (IC₅₀ = 79 nM). | nih.gov |

| Indole-2-carboxamide | -CONH-R | Pentyl | Chloro | CB1 Receptor | C-3 alkyl groups profoundly impacted the allosteric properties of the ligand. | nih.gov |

| Ethyl 1H-indole-2-carboxylate | -COOEt | H | Various (e.g., -NO₂, -CH₃) | GSK-3β | Substituents at C-5 influence inhibitory activity against GSK-3β. | researchgate.netasianpubs.org |

Advanced In Vitro Biological Assays for Mechanistic Understanding

To elucidate the mechanisms of action of this compound analogues, a suite of advanced in vitro biological assays is employed. These techniques move beyond simple activity screening to provide detailed insights into molecular targets, pathway modulation, and cellular effects.

High-Throughput Screening for Novel Modulators

High-Throughput Screening (HTS) enables the rapid evaluation of large libraries of chemical compounds to identify novel modulators of specific biological targets. For indole derivatives, HTS assays are crucial for discovering new lead compounds. These assays are often based on fluorescence, luminescence, or colorimetric readouts that can be automated and miniaturized for efficiency. researchgate.netnih.gov

For example, fluorescence-based HTS assays have been developed for tryptophan-catabolizing enzymes like indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are important targets in cancer immunotherapy. nih.gov These assays can utilize novel chemical probes that react with the enzymatic product to generate a fluorescent signal, allowing for the rapid identification of inhibitors from libraries containing tens of thousands of compounds. nih.gov Similarly, colorimetric assays have been adapted to a microtiter plate format to facilitate HTS of enzymes that transform indoles, providing a valuable tool for enzyme engineering and inhibitor discovery. researchgate.net

Another application of HTS involves using indole-based probes to screen for drug binding to proteins like human serum albumin (HSA). nih.govunl.edu Techniques such as high-performance affinity chromatography (HPAC) can be used in an HTS format to characterize drug-protein interactions, which is a critical aspect of drug development. nih.govunl.edu

Cellular Pathway Analysis (e.g., Apoptosis Induction via Annexin-V)

Understanding how a compound affects cellular pathways is key to determining its mechanism of action. One of the most important cellular processes investigated is apoptosis, or programmed cell death, a desirable outcome for anti-cancer agents. The Annexin V assay is a widely used flow cytometry-based method to detect and quantify apoptosis. plos.org

The principle of the assay relies on the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. kumc.edudojindo.com Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC. dojindo.com By co-staining cells with fluorescently-labeled Annexin V and a viability dye like propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes, it is possible to distinguish between different cell populations:

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. plos.orgresearchgate.net

This assay has been successfully used to demonstrate that various indole derivatives can induce apoptosis in cancer cell lines. researchgate.net For example, flow cytometry plots clearly show a shift in the cell population towards the Annexin V-positive quadrants after treatment with an active indole compound, providing quantitative data on its apoptosis-inducing capabilities. researchgate.net

Competitive Binding and Functional Assays

To confirm direct interaction with a molecular target and to characterize the nature of this interaction, competitive binding and functional assays are indispensable.

Competitive binding assays are used to determine if a compound binds to the same site on a target protein as a known ligand. nanotempertech.com In this setup, the unlabeled test compound (the indole analogue) competes with a labeled ligand (often radioactive or fluorescent) for binding to the target. By measuring the displacement of the labeled ligand as a function of the test compound's concentration, one can calculate the binding affinity (Kᵢ) of the test compound. nanotempertech.com This method is essential for validating that a compound's biological effect is mediated through direct binding to a specific receptor or enzyme active site. nih.govnih.gov Competition studies have been used to confirm that certain indole compounds interact with specific binding sites, such as Sudlow site II on human serum albumin. nih.gov

Functional assays measure the physiological response resulting from a compound binding to its target. These assays are critical for determining whether a compound acts as an agonist, antagonist, or allosteric modulator. For example, in the study of indole-2-carboxamides as CB1 receptor modulators, calcium mobilization assays were used. nih.gov These assays measure changes in intracellular calcium levels, a downstream signaling event following receptor activation, to quantify the functional effect of the compounds. The results demonstrated that these indole derivatives acted as negative allosteric modulators, dose-dependently reducing the maximum effect (Eₘₐₓ) of a known CB1 agonist. nih.gov Similarly, for kinase inhibitors, functional assays involve measuring the inhibition of the kinase's phosphorylation activity, often in an ATP-competitive manner. mdpi.com

Future Perspectives and Translational Research Opportunities for Ethyl 1 Amino 1h Indole 2 Carboxylate

Applications as Privileged Scaffolds in Chemical Biology

The indole (B1671886) nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry and chemical biology due to its prevalence in bioactive natural products and pharmaceuticals. openmedicinalchemistryjournal.comnih.govnih.gov Derivatives of indole-2-carboxylic acid, the parent acid of the requested ester, have been investigated as inhibitors for various biological targets, including HIV-1 integrase and Indoleamine 2,3-dioxygenase 1 (IDO1). nih.govnih.gov However, there is no specific research available that discusses or evaluates ethyl 1-amino-1H-indole-2-carboxylate itself as a privileged scaffold or details its applications in chemical biology. Its unique N-amino substitution pattern means its potential in this area remains unexplored.

Development of Chemical Probes for Biological Systems

The development of chemical probes requires a molecule to have specific properties, such as the ability to selectively bind to a target or possess fluorescent capabilities. While the indole scaffold is a component of some biological probes, there is no literature available describing the design, synthesis, or application of This compound as a chemical probe for any biological system.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

Artificial Intelligence (AI) and Machine Learning (ML) are increasingly used in drug discovery to predict molecular properties, identify novel drug candidates, and optimize synthetic routes. These computational tools rely on existing datasets of chemical structures and their biological activities. As there is a lack of published biological or chemical data for This compound , no studies were found that have integrated this specific compound into AI or ML-driven drug discovery pipelines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl indole-2-carboxylate derivatives, and how can these methods be modified to introduce an amino group at the 1-position?

- Methodology : Ethyl indole-2-carboxylate derivatives are typically synthesized via esterification of indole-2-carboxylic acid using SOCl₂ and ethanol under anhydrous conditions . To introduce an amino group at the 1-position, researchers may employ nucleophilic substitution or reductive amination after introducing a leaving group (e.g., nitro reduction or halogen displacement). For example, nitration at the 1-position followed by catalytic hydrogenation could yield the amino-substituted derivative.

Q. Which spectroscopic and analytical techniques are essential for structural confirmation of ethyl indole-2-carboxylate derivatives?

- Methodology : Key techniques include:

- ¹H/¹³C NMR : To confirm the ethyl ester moiety (quartet at ~4.3 ppm for CH₂, triplet at ~1.3 ppm for CH₃) and indole ring proton environments .

- IR Spectroscopy : To identify carbonyl stretches (C=O at ~1700 cm⁻¹) and NH stretches (if present) .

- Mass Spectrometry (MS) : For molecular ion verification and fragmentation patterns .

- Elemental Analysis : To validate purity and stoichiometry .

Q. How can researchers safely handle reactive intermediates (e.g., acid chlorides) during the synthesis of ethyl indole-2-carboxylate derivatives?

- Methodology : Use inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates like indole-2-carboxylic acid chloride. Employ fume hoods, nitrile gloves, and eye protection due to the corrosive nature of SOCl₂ and potential mutagenicity of intermediates . Quench excess reagents with ice-cold ethanol or sodium bicarbonate before disposal .

Advanced Research Questions

Q. What strategies improve coupling efficiency between ethyl indole-2-carboxylate and bulky aromatic amines in DMF-mediated reactions?

- Methodology : Optimize reaction temperature (100–150°C) and stoichiometry (excess amine) to overcome steric hindrance . Use sodium ethoxide as a base to deprotonate the amine, enhancing nucleophilicity. Monitor reaction progress via TLC and purify using gradient column chromatography (e.g., hexane/ethyl acetate) .

Q. How can solvent selection and crystallization conditions be tailored to obtain X-ray quality crystals of ethyl indole-2-carboxylate derivatives?

- Methodology : Recrystallize from methanol or ethanol via slow evaporation to promote ordered crystal lattice formation. For derivatives with low solubility, use mixed solvents (e.g., DMF/water) . X-ray diffraction analysis typically reveals planar indole moieties and hydrogen-bonded dimerization patterns, critical for confirming molecular geometry .

Q. What computational tools can predict the reactivity of ethyl 1-amino-1H-indole-2-carboxylate in electrophilic substitution reactions?

- Methodology : Employ density functional theory (DFT) calculations to map electron density distributions and identify reactive sites (e.g., C-3 or C-5 positions). Software like Gaussian or ORCA can simulate frontier molecular orbitals (HOMO/LUMO) to guide experimental design .

Data Contradiction & Optimization

Q. How should researchers address discrepancies in reported melting points for ethyl indole-2-carboxylate derivatives?

- Methodology : Investigate purity via HPLC or DSC (differential scanning calorimetry). Recrystallization solvents (e.g., methanol vs. ethanol) can influence melting behavior due to polymorphism . Compare data with literature values from peer-reviewed journals, excluding unreliable sources like vendor catalogs.

Q. Why might coupling reactions with ethyl indole-2-carboxylate yield unexpected byproducts, and how can these be mitigated?

- Methodology : Side reactions (e.g., ester hydrolysis or N-alkylation) may occur under basic conditions. Use anhydrous DMF and strictly control reaction time/temperature. Characterize byproducts via LC-MS and optimize protecting groups (e.g., tert-butoxycarbonyl for amines) to improve selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.